molecular formula C16H17NO2 B5508547 2'-isopropoxybiphenyl-4-carboxamide

2'-isopropoxybiphenyl-4-carboxamide

Cat. No.: B5508547
M. Wt: 255.31 g/mol
InChI Key: YMSLSSNLFZCGPO-UHFFFAOYSA-N
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Description

2’-Isopropoxybiphenyl-4-carboxamide is a biphenyl derivative known for its diverse applications in scientific research and industry. This compound features a biphenyl core with an isopropoxy group at the 2’ position and a carboxamide group at the 4 position. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-isopropoxybiphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.

    Introduction of Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base.

    Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.

Industrial Production Methods: Industrial production of 2’-isopropoxybiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 2’-Isopropoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an alkaline medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Halogenated biphenyl derivatives.

Scientific Research Applications

2’-Isopropoxybiphenyl-4-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

2’-Isopropoxybiphenyl-4-carboxamide can be compared with other biphenyl derivatives:

    Biphenyl-4-carboxamide: Lacks the isopropoxy group, which may result in different biological activities.

    2’-Methoxybiphenyl-4-carboxamide: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical reactivity and biological properties.

Uniqueness: The presence of the isopropoxy group in 2’-isopropoxybiphenyl-4-carboxamide imparts unique steric and electronic effects, influencing its reactivity and interaction with biological targets.

Comparison with Similar Compounds

  • Biphenyl-4-carboxamide
  • 2’-Methoxybiphenyl-4-carboxamide
  • 2’-Ethoxybiphenyl-4-carboxamide

Properties

IUPAC Name

4-(2-propan-2-yloxyphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMSLSSNLFZCGPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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